4,4-Diphenylcyclohexane-1,3-dione
Overview
Description
4,4-Diphenylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H16O2. It is characterized by a cyclohexane ring substituted with two phenyl groups at the 4-position and two keto groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenylcyclohexane-1,3-dione typically involves the reaction of benzene with cyclohexane-1,3-dione under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
4,4-Diphenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diphenylcyclohexane-1,3-dione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
- 4,4-Dimethylcyclohexane-1,3-dione
- 4,4-Diphenylcyclohexane-1,3-dione derivatives
- Cyclohexane-1,3-dione derivatives
Comparison: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties compared to its analogs. These phenyl groups enhance its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4,4-diphenylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-12-18(17(20)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXDIURPRSSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504524 | |
Record name | 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13128-74-0 | |
Record name | 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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